![molecular formula CH3NO B008465 Formamide, [14C] CAS No. 104809-61-2](/img/structure/B8465.png)
Formamide, [14C]
Overview
Description
Formamide, [14C] is a radiolabeled form of formamide, where the carbon atom is replaced with the radioactive isotope carbon-14. Formamide itself is a simple amide derived from formic acid, with the chemical formula HCONH2. It is a colorless, odorless, and hygroscopic liquid that is miscible with water and many organic solvents. Formamide is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide can be synthesized through several methods. One common method involves the reaction of formic acid with ammonia, producing ammonium formate, which upon heating, decomposes to formamide and water: [ \text{HCOOH} + \text{NH}_3 \rightarrow \text{HCOONH}_4 ] [ \text{HCOONH}_4 \rightarrow \text{HCONH}_2 + \text{H}_2\text{O} ]
Another method involves the aminolysis of ethyl formate with ammonia: [ \text{HCOOCH}_2\text{CH}_3 + \text{NH}_3 \rightarrow \text{HCONH}_2 + \text{CH}_3\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, formamide is typically produced by the carbonylation of ammonia: [ \text{CO} + \text{NH}_3 \rightarrow \text{HCONH}_2 ]
An alternative industrial method involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol: [ \text{CO} + \text{CH}_3\text{OH} \rightarrow \text{HCOOCH}_3 ] [ \text{HCOOCH}_3 + \text{NH}_3 \rightarrow \text{HCONH}_2 + \text{CH}_3\text{OH} ]
Chemical Reactions Analysis
Types of Reactions
Formamide undergoes various chemical reactions, including:
-
Decomposition: : When heated above 100°C, formamide decomposes into carbon monoxide and ammonia: [ \text{HCONH}_2 \rightarrow \text{CO} + \text{NH}_3 ] At very high temperatures, the reaction products shift to hydrogen cyanide and water: [ \text{HC(O)NH}_2 \rightarrow \text{HCN} + \text{H}_2\text{O} ]
-
Hydrolysis: : Formamide can be hydrolyzed to formic acid and ammonia in the presence of water: [ \text{HCONH}_2 + \text{H}_2\text{O} \rightarrow \text{HCOOH} + \text{NH}_3 ]
-
Formylation: : Formamide is used as a formylating agent in organic synthesis, reacting with amines to produce formylated products.
Common Reagents and Conditions
Common reagents used in reactions with formamide include acids, bases, and various catalysts. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from reactions involving formamide include carbon monoxide, ammonia, formic acid, hydrogen cyanide, and various formylated compounds.
Scientific Research Applications
Biochemical Research
Radiolabeling for Tracing Biochemical Processes
[14C]formamide is extensively utilized in biochemical research for tracing and studying metabolic pathways. Its radioactive carbon isotope allows researchers to track the incorporation of formamide into biological molecules, providing insights into metabolic processes.
- Case Study: Nucleic Acid Synthesis
A study demonstrated that formamide serves as a solvent for the phosphorylation of nucleosides to nucleotides, crucial in nucleic acid synthesis. The incorporation of [14C]formamide in these processes aids in understanding the mechanisms of nucleotide formation and their subsequent roles in DNA and RNA synthesis .
Prebiotic Chemistry
Formation of Biologically Significant Molecules
In prebiotic chemistry, [14C]formamide is recognized as a key intermediate that can lead to the synthesis of essential biomolecules such as amino acids and nucleotides. Its role in simulating early Earth conditions has been pivotal in studies exploring the origins of life.
- Case Study: Miller Experiment Replication
Computational studies suggest that formamide is integral to the Miller-Urey experiment's replication, where it facilitated the synthesis of glycine, an amino acid. This underscores its potential as a precursor for life's building blocks under prebiotic conditions .
Synthetic Organic Chemistry
Formylating Agent in Organic Synthesis
[14C]formamide is employed as a formylating reagent in various organic reactions, including the Vilsmeier-Haack reaction. This application is essential for synthesizing labeled compounds for pharmacological studies.
- Data Table: Formylating Reactions Using [14C]Formamide
Reaction Type | Product | Yield (%) | Reference |
---|---|---|---|
Vilsmeier-Haack | Novel phosphodiesterase-4 analog | 85 | |
Urea Hydrogenolysis | Formanilide and Aniline | 82-83 |
Environmental and Safety Studies
Toxicity and Environmental Impact Assessment
The use of [14C]formamide extends to environmental studies where its degradation products are analyzed to assess potential ecological impacts. Understanding how this compound behaves in various environments helps establish safety protocols for its use in laboratories.
- Case Study: Degradation Pathways
Research has shown that degradation products of formamide can include formic acid and ammonia, which may serve as substrates for further chemical reactions in environmental contexts. Studies focus on understanding these pathways to mitigate any adverse effects on ecosystems .
Mechanism of Action
The mechanism of action of formamide involves its ability to act as a solvent and reactant in various chemical processes. In biological systems, formamide can denature nucleic acids by disrupting hydrogen bonds, leading to the separation of DNA and RNA strands. This property is utilized in molecular biology techniques such as gel electrophoresis.
Comparison with Similar Compounds
Formamide is unique due to its simple structure and versatile chemical properties. Similar compounds include:
Dimethylformamide (DMF): A derivative of formamide with two methyl groups, used as a solvent in organic synthesis.
Acetamide: An amide derived from acetic acid, used as a plasticizer and solvent.
Urea: A diamide of carbonic acid, widely used in fertilizers and as a raw material in the chemical industry.
Formamide stands out due to its ability to act as a formylating agent and its role in the synthesis of nucleobases, making it a valuable compound in both industrial and research settings.
Q & A
Basic Research Questions
Q. What are the critical considerations for handling and storing [14C]-labeled formamide to ensure isotopic integrity in experiments?
- Methodological Answer : Use airtight, radiation-shielded containers to prevent volatilization and contamination. Storage should occur at -20°C in inert environments to minimize radiolytic degradation. Validate purity via liquid scintillation counting (LSC) before use, and cross-reference with established protocols for radioactive compounds .
Q. How can researchers accurately quantify [14C] formamide in biological matrices while minimizing interference from endogenous compounds?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with radiometric detection. Pre-treat samples using solid-phase extraction (SPE) with C18 columns to isolate formamide. Calibrate detectors using certified [14C] standards, and validate recovery rates via spiked controls .
Q. What experimental controls are essential when tracking [14C] formamide metabolism in vitro?
- Methodological Answer : Include negative controls (e.g., heat-inactivated enzymes) and isotopic dilution controls (unlabeled formamide) to distinguish enzymatic vs. non-enzymatic degradation. Use mass balance calculations to account for volatilization losses, as described in radiochemical handling guidelines .
Advanced Research Questions
Q. How should researchers design dose-response studies for [14C] formamide to reconcile discrepancies between in vitro and in vivo metabolic pathways?
- Methodological Answer : Apply compartmental pharmacokinetic modeling to account for tissue-specific bioavailability. Use tracer doses (<1 µCi/g) to avoid saturation effects, and validate metabolite profiles via tandem mass spectrometry (LC-MS/MS). Address contradictions by comparing kinetic parameters (e.g., Vmax, Km) across models .
Q. What strategies resolve conflicting data on [14C] formamide’s role in prebiotic synthesis under varying pH and temperature conditions?
- Methodological Answer : Replicate experiments using standardized buffer systems (e.g., ammonium formate) and controlled thermal gradients. Employ isotopic tracing to differentiate formamide-derived carbons from background contaminants. Cross-validate results with independent techniques like NMR or FTIR .
Q. How can isotopic dilution effects be minimized when using [14C] formamide as a tracer in complex reaction networks?
- Methodological Answer : Pre-equilibrate reaction systems with unlabeled formamide before introducing the [14C] tracer. Calculate specific activity adjustments dynamically using real-time LSC monitoring. Document dilution factors in supplementary datasets to ensure reproducibility .
Q. Methodological Documentation & Reporting
Q. What metadata is critical when publishing [14C] formamide experimental workflows to ensure reproducibility?
- Methodological Answer : Report isotopic purity (≥98%), specific activity (e.g., mCi/mmol), and decay corrections using the Libby half-life (5568 years). Include raw count rates, quenching adjustments, and calibration curves in supplementary materials. Adhere to the 14C data reporting framework outlined by Stuiver and Polach .
Q. How should researchers structure the "Methods" section for studies involving [14C] formamide to meet journal guidelines?
- Methodological Answer : Segregate protocols into subsections: (1) Radiochemical Handling, (2) Instrumentation (e.g., LSC/HPLC models), (3) Data Normalization. Cite established methods for radioactive waste disposal and safety compliance. Limit main text to novel procedures; archive routine steps in supplementary files .
Q. Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for analyzing low-signal [14C] formamide datasets with high background noise?
- Methodological Answer : Apply Poisson regression to model count data, adjusting for background radiation using blank samples. Use bootstrapping to estimate confidence intervals for low-activity measurements. Validate via Monte Carlo simulations, as described in radiochemistry best practices .
Q. How can researchers address inconsistencies in [14C] formamide half-life measurements across laboratories?
- Methodological Answer : Standardize decay calculations using the Consensus T1/2 (5730 years) and harmonize instrumentation (e.g., accelerator mass spectrometry vs. LSC). Participate in inter-laboratory comparisons and report deviations in calibration protocols. Reference IAEA-certified materials for cross-validation .
Properties
IUPAC Name |
aminoformaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-NJFSPNSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH](=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.033 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.